molecular formula C13H12N2O2 B1437362 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1019597-66-0

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No. B1437362
CAS RN: 1019597-66-0
M. Wt: 228.25 g/mol
InChI Key: HTTWPHVXNOQCJQ-UHFFFAOYSA-N
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Description

The compound “1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine” is a complex organic molecule that contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and an indole ring (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives, like 5-Hydroxymethylfurfural (HMF), play a crucial role in developing sustainable polymers, functional materials, and fuels. Chernyshev et al. (2017) discuss how HMF and its derivatives, emerging from plant biomass, serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017). This perspective underscores the importance of furan components in contributing to a more sustainable and environmentally friendly chemical industry.

Indole Derivatives in Pharmaceutical Development

Indole structures are pivotal in synthesizing a wide array of pharmacologically active compounds. A comprehensive review by Taber and Tirunahari (2011) outlines various strategies for indole synthesis, illustrating the compound's significance in developing drugs ranging from cancer treatments to antimicrobial agents (Taber & Tirunahari, 2011). The methodologies for constructing the indole nucleus highlight the versatility and utility of indole derivatives in medicinal chemistry.

Intersection of Furan and Indole Derivatives in Synthetic Applications

The chemical intricacies of furan and indole derivatives suggest that compounds like "1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine" could find applications in synthesizing novel CNS acting drugs, as discussed by Saganuwan (2017). The study highlights heterocycles' importance, including furan and indole, in developing compounds with potential CNS activity (Saganuwan, 2017). This reflects the broader utility of such compounds in addressing complex health issues through innovative pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Without more information, it’s difficult to speculate on this .

Future Directions

The study of furan and indole derivatives is a rich field with many potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-1-2-12-9(7-11)3-5-15(12)13(16)10-4-6-17-8-10/h1-2,4,6-8H,3,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWPHVXNOQCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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